molecular formula C22H31NO7 B608542 Levomethorphan tartrate CAS No. 17146-90-6

Levomethorphan tartrate

Cat. No. B608542
CAS RN: 17146-90-6
M. Wt: 421.49
InChI Key: LNVDGFMORZACIZ-NUHCOFIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levomethorphan tartrate is an opioid analgesic of the morphinan family. Levomethorphan tartrate is discontinued (DEA controlled substance).

Scientific Research Applications

1. Analytical Techniques for Enantiomer Analysis

Levomethorphan tartrate has been a subject of research for developing analytical techniques to distinguish it from its enantiomer, dextromethorphan. A study developed a capillary electrophoresis-based limit test for levomethorphan using a dual selector system consisting of sulfated β-cyclodextrin and methyl-α-cyclodextrin (Sulaiman Krait, M. Heuermann, G. Scriba, 2018). This method was validated according to ICH guideline Q2(R1) and applied to the analysis of a capsule formulation.

2. Forensic Analysis

The distinction between levomethorphan and its enantiomer is crucial in forensic toxicology. A study utilized liquid chromatography-mass spectrometry (LC-MS/MS) for chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples, which could be useful for discriminating their use in forensic contexts (R. Kikura-Hanajiri et al., 2011).

3. Stereochemical Composition in Drug Seizures

Forensic laboratories have applied methods like using (−)‐menthyl chloroformate followed by routine gas chromatography–mass spectrometry analysis to determine the stereochemical composition of methorphan in drug seizures (C. Koo et al., 2012).

4. Enantioselective Interactions with Receptors

Studies on the enantioselective interactions of levomethorphan with specific receptors, such as the nicotinic acetylcholine receptor, have been conducted to understand the differences in binding and functional effects between levomethorphan and its enantiomer (K. Jóźwiak et al., 2003). This research provides insights into the pharmacological differences based on stereochemistry.

5. Metabolic Effects in Biological Models

A metabolic study using NMR-based metabolomics analyzed the urine of rats treated with levomethorphan and its enantiomer to observe significant differences in metabolic profiles, indicating different cellular responses to the metabolism of these stereoisomers (K. Fukuhara, A. Ohno, R. Kikura-Hanajiri, 2017).

properties

CAS RN

17146-90-6

Product Name

Levomethorphan tartrate

Molecular Formula

C22H31NO7

Molecular Weight

421.49

IUPAC Name

(4bR,8aR,9R)-3-methoxy-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene (2S,3S)-2,3-dihydroxysuccinate

InChI

InChI=1S/C18H25NO.C4H6O6/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;5-1(3(7)8)2(6)4(9)10/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,17+,18+;1-,2-/m00/s1

InChI Key

LNVDGFMORZACIZ-NUHCOFIMSA-N

SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1Cc4ccc(OC)cc43.O=C(O)[C@@H](O)[C@H](O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Levomethorphan tartrate; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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